molecular formula C14H19FN2O B1427853 N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1291646-99-5

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No. B1427853
M. Wt: 250.31 g/mol
InChI Key: RXTIBAJZELLNBT-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance.



Synthesis Analysis

This involves understanding how the compound is made. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity.


Scientific Research Applications

Metallation of Heterocyclic Compounds

A significant area of research involves the metallation of π-deficient heterocyclic compounds, including fluoropyridines. Metallation reactions, particularly with fluoropyridines, are crucial for regioselective synthesis and functionalization of heterocyclic compounds. This process enables the creation of novel compounds with potential applications in pharmaceuticals and materials science. The study by Marsais and Quéguiner (1983) on the metallation of 3-fluoropyridine offers insights into the chemoselective lithiation process, which is influenced by factors such as solvent, temperature, and lithiating agent. This foundational work provides a basis for understanding the reactivity and potential applications of compounds similar to N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide in synthesis and drug development (Marsais & Quéguiner, 1983).

Fluorescent Probes for Zinc Ion Determination

Research on 8-amidoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications is relevant due to the structural similarity and functional groups that might be present in N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide. These derivatives demonstrate fast reactivity, good selectivity, and biocompatibility, highlighting the potential of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide in developing sensors or probes for zinc ions or other applications requiring selective binding to metal ions. The review by Mohamad et al. (2021) emphasizes the importance of designing and exploring new derivatives for improved chemosensors (Mohamad et al., 2021).

AMPK Activation and Independent Effects

Although not directly related, the systematic review of AICAr's AMPK-dependent and independent effects by Visnjic et al. (2021) showcases the complexity of interpreting studies based on specific compounds and their biological impacts. This underscores the necessity for detailed research on compounds like N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide to fully understand their potential in scientific research, particularly in metabolic regulation, hypoxia, and cancer pathogenesis (Visnjic et al., 2021).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and how it could be modified to enhance its properties or reduce its hazards.


For a specific analysis of “N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide”, I would recommend consulting scientific literature or databases that specialize in chemistry. A professional chemist or a chemical database could provide more detailed and specific information. Please note that handling and experimenting with chemicals should always be done following safety guidelines and under the supervision of a trained professional.


properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTIBAJZELLNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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